Cas no 1004282-38-5 (2-(4-chlorophenyl)butan-1-amine)

2-(4-chlorophenyl)butan-1-amine structure
1004282-38-5 structure
Product Name:2-(4-chlorophenyl)butan-1-amine
CAS No:1004282-38-5
MF:C10H14ClN
MW:183.677861690521
CID:4558725
PubChem ID:18542140
Update Time:2024-03-01

2-(4-chlorophenyl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-CHLOROPHENYL)BUTAN-1-AMINE
    • Benzeneethanamine, 4-chloro-β-ethyl-
    • 2-(4-chlorophenyl)butan-1-amine
    • Inchi: 1S/C10H14ClN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2,7,12H2,1H3
    • InChI Key: RJFMLPKMQRNGHM-UHFFFAOYSA-N
    • SMILES: C1(C(CC)CN)=CC=C(C=C1)Cl

Computed Properties

  • Exact Mass: 183.081477g/mol
  • Monoisotopic Mass: 183.081477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 183.68g/mol
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

2-(4-chlorophenyl)butan-1-amine Pricemore >>

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